(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide
Overview
Description
(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its structure consists of an amino group, a methyl group, and a pyridinylmethyl group attached to a butyramide backbone. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylbutanoic acid and pyridine-3-carboxaldehyde.
Condensation Reaction: The amino group of (S)-2-Amino-3-methylbutanoic acid reacts with the aldehyde group of pyridine-3-carboxaldehyde under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides, nucleophilic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide: The enantiomer of the compound with ®-configuration.
2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide: The racemic mixture of both (S)- and ®-enantiomers.
2-Amino-3-methylbutyramide: A simpler analog without the pyridinylmethyl group.
Uniqueness: (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide is unique due to its specific stereochemistry and the presence of the pyridinylmethyl group, which may impart distinct chemical and biological properties compared to its analogs and enantiomers.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-(pyridin-3-ylmethyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9/h3-6,8,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELYNTMJOYTZDN-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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